N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine
CAS No.:
Cat. No.: VC13481545
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2 |
|---|---|
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | 4-N-cyclopropyl-1-N,4-N-dimethylcyclohexane-1,4-diamine |
| Standard InChI | InChI=1S/C11H22N2/c1-12-9-3-5-10(6-4-9)13(2)11-7-8-11/h9-12H,3-8H2,1-2H3 |
| Standard InChI Key | OBBYPLVJNQWUFV-UHFFFAOYSA-N |
| SMILES | CNC1CCC(CC1)N(C)C2CC2 |
| Canonical SMILES | CNC1CCC(CC1)N(C)C2CC2 |
Introduction
N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine is an organic compound belonging to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with cyclopropyl and dimethylamino groups. This compound is of interest in various chemical reactions and has applications in scientific research, particularly in synthetic chemistry and medicinal chemistry.
Synthesis Methods
The synthesis of N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with cyclopropyl and dimethylamine groups under controlled conditions. This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production
In industrial settings, the production involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions
N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
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Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using halogenating agents like chlorine or bromine.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Cyclohexane-1,4-dione derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Cyclohexane-1,4-diamine derivatives |
| Substitution | Chlorine, Bromine | Halogenated cyclohexane derivatives |
Chemistry
This compound is used as a ligand in various catalytic reactions, including copper-catalyzed C-N coupling reactions. It promotes N-alkenylation and N-alkylation reactions of amides.
Biology and Medicine
In biological research, N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine is used to study the effects of cyclohexane derivatives on cellular processes. Preliminary studies suggest potential anticancer properties similar to other cyclohexane derivatives. Additionally, compounds structurally related to this diamine have shown efficacy in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial in neurobiology.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also involved in the production of polymers and resins.
Biological Activity
The biological activity of N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine is primarily exerted through the modulation of enzyme and receptor activities. The cyclopropyl and dimethylamino groups enhance its binding affinity to various molecular targets, influencing several biochemical pathways.
| Biological Activity | Mechanism |
|---|---|
| Enzyme Inhibition | Interaction with specific enzymes, potentially inhibiting their activity |
| Receptor Modulation | Serving as a ligand for certain receptors, affecting signaling pathways involved in cellular processes |
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Dimethyl-cyclohexane-1,2-diamine | C₈H₁₈N₂ | Simpler structure lacking cyclopropyl group |
| N,N'-Dimethyl-cyclohexane-1,4-diamine | C₈H₁₈N₂ | Different diamine positioning; potential for different reactivity |
| Cyclopropylamine | C₃H₇N | Simple amine; lacks cyclohexane structure |
The presence of the cyclopropyl group in N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine differentiates it from other diamines, potentially imparting unique reactivity and biological properties.
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